(S)-2-(((Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid
Overview
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid is a useful research compound. Its molecular formula is C15H19NO6 and its molecular weight is 309.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optical 2-benzyl-5-hydroxy-4-oxopentanoic Acids Against Carboxypeptidase A
- Research Focus : This study involved the synthesis and evaluation of 2-benzyl-5-hydroxy-4-oxopentanoic acid and its enantiomers for inhibitory activity against carboxypeptidase A, an enzyme important in protein digestion.
- Key Findings : The L-enantiomer showed a stronger binding affinity, suggesting potential applications in enzymology and drug development (Wang et al., 2010).
Transformation of l-Glutamic Acid
- Research Focus : This paper describes a procedure for transforming L-glutamic acid into a γ-aldehyde, utilizing derivatives of the compound .
- Key Findings : The transformation process is efficient and could be relevant for producing complex compounds from simpler amino acids (Rodriquez & Taddei, 2005).
Synthesis and Complexing Ability of Benzoic Acids
- Research Focus : This study focuses on the synthesis of benzoic acids, including 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino) benzoic acids.
- Key Findings : These compounds serve as new O,N,O-tridentate ligands capable of forming metal complexes, indicating potential applications in coordination chemistry (Kudyakova et al., 2009).
HIV-Protease Assay Based on a Chromogenic Amino Acid
- Research Focus : Research on the synthesis of a specific chromogenic amino acid derivative for use in HIV-protease assays.
- Key Findings : This work contributes to the development of sequence-specific chromogenic protease substrates, which are essential in studying HIV-protease activity (Badalassi et al., 2002).
Mechanism-based Inactivator for a Zinc Protease
- Research Focus : Investigation of (R)-2-Benzyl-5-cyano-4-oxopentanoic acid as a mechanism-based inactivator for the zinc protease carboxypeptidase A.
- Key Findings : This compound effectively inactivates the enzyme through a specific mechanism, suggesting its potential use in enzyme inhibition studies (Mobashery et al., 1990).
Properties
IUPAC Name |
(2S)-5-ethoxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-2-21-13(17)9-8-12(14(18)19)16-15(20)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,18,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFYEAOTNUSCGI-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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